N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide
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Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that exhibits a range of biological activities due to its unique chemical structure. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzymatic activities and receptor functions, leading to significant physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Studies have indicated that compounds containing the oxadiazole moiety often exhibit anticancer properties. For instance, derivatives have been shown to inhibit tumor cell proliferation in various cancer cell lines. The IC50 values for some derivatives range from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that similar oxadiazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. For example, compounds in this class demonstrated significant activity against Bacillus cereus and other pathogenic strains .
Additional Biological Activities
This compound may also possess:
- Anti-inflammatory properties
- Anticonvulsant effects
- Antiviral activity
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of oxadiazole compounds. For example:
Study | Findings | Biological Activity |
---|---|---|
Du et al., 2013 | Identified oxadiazole derivatives as potent TS inhibitors | Anticancer |
Ahsan et al., 2020 | Evaluated antimicrobial activity against gram-positive bacteria | Antimicrobial |
PMC7345688 | Assessed cytotoxicity in multiple cancer cell lines | Anticancer |
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Antitumor Activity Study : A novel derivative displayed selective cytotoxic effects on HeLa and HCT116 cell lines with IC50 values significantly lower than standard chemotherapeutics.
- Antimicrobial Testing : A series of synthesized oxadiazole compounds were tested against clinical isolates of bacteria, showing enhanced activity compared to traditional antibiotics.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes and improved survival rates compared to control groups.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-12-5-3-6-13(9-12)11-24(21,22)17-10-15-18-16(19-23-15)14-7-4-8-20(14)2/h3-9,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWLPRQNSHKEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.